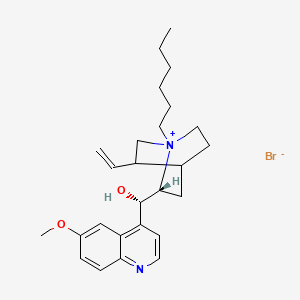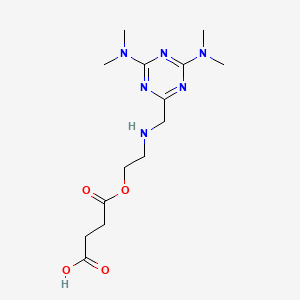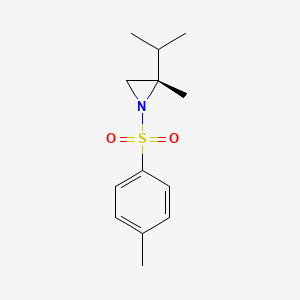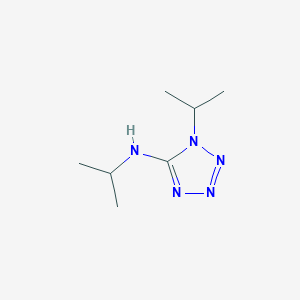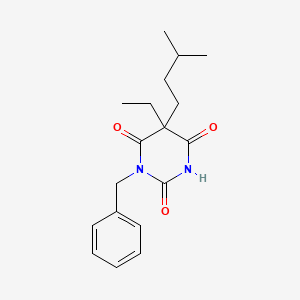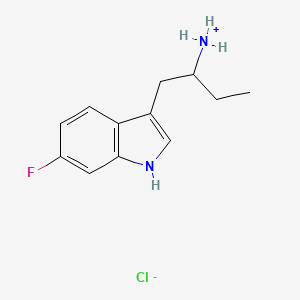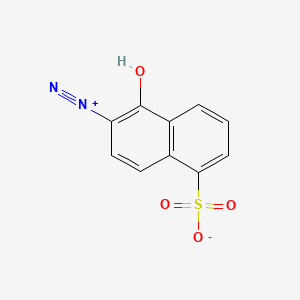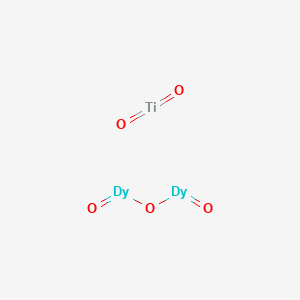
Dysprosium(III) titanium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium(III) titanium oxide, also known as dysprosium titanate, is a compound composed of dysprosium, a rare earth element, and titanium oxide. This compound is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications. This compound is often used in the production of high-performance materials and devices due to its stability and specialized characteristics .
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium(III) titanium oxide can be synthesized through various methods, including mechanochemical synthesis and atomic layer deposition. In mechanochemical synthesis, a mixture of dysprosium oxide and titanium oxide is subjected to high-energy ball milling, resulting in the formation of dysprosium titanate. This process typically requires a treatment time of 30-60 minutes .
Atomic layer deposition involves the use of precursors such as dysprosium(thd)3 and titanium tetrachloride (TiCl4) in the presence of ozone (O3). This method allows for the precise control of film thickness and composition, making it suitable for the production of thin films on silicon substrates .
Industrial Production Methods: Industrial production of this compound often involves the thermal decomposition of dysprosium carbonate, which is obtained through the reaction of dysprosium chloride with sodium carbonate. The resulting dysprosium carbonate is then heated to produce dysprosium oxide, which is subsequently reacted with titanium oxide to form dysprosium titanate .
化学反応の分析
Types of Reactions: Dysprosium(III) titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form dysprosium(III) salts, such as dysprosium chloride, through the following reaction: [ \text{Dy}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{DyCl}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid (HCl) for the formation of dysprosium chloride and other acids for the production of different dysprosium salts. The reactions typically occur under standard laboratory conditions, with controlled temperatures and concentrations .
Major Products Formed: The major products formed from the reactions of this compound include various dysprosium salts, such as dysprosium chloride, dysprosium bromide, and dysprosium iodide. These products are valuable in various industrial and scientific applications due to their unique properties .
科学的研究の応用
Dysprosium(III) titanium oxide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst and in the production of high-performance materials. In biology, it is utilized in imaging and diagnostic techniques due to its magnetic properties .
In medicine, this compound is used in the development of advanced medical devices and treatments. Its unique properties make it suitable for applications such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems .
In industry, this compound is used in the production of high-k dielectrics for non-volatile memory applications, as well as in the development of advanced ceramics and glass materials .
作用機序
The mechanism of action of dysprosium(III) titanium oxide is primarily based on its magnetic and optical properties. The compound interacts with magnetic fields, making it useful in applications such as MRI and magnetic data storage. The molecular targets and pathways involved in its action include the interaction with magnetic domains and the modulation of optical properties through the absorption and emission of light .
類似化合物との比較
Dysprosium(III) titanium oxide is unique compared to other similar compounds due to its combination of magnetic and optical properties. Similar compounds include dysprosium(III) oxide, terbium(III) oxide, and holmium(III) oxide. While these compounds share some properties with this compound, they differ in their specific applications and performance characteristics .
List of Similar Compounds:- Dysprosium(III) oxide
- Terbium(III) oxide
- Holmium(III) oxide
- Dysprosium(III) chloride
- Dysprosium(III) bromide
- Dysprosium(III) iodide
特性
CAS番号 |
68993-46-4 |
|---|---|
分子式 |
Dy2O5Ti |
分子量 |
452.86 g/mol |
IUPAC名 |
dioxotitanium;oxo(oxodysprosiooxy)dysprosium |
InChI |
InChI=1S/2Dy.5O.Ti |
InChIキー |
PULVZIUHQUUWNQ-UHFFFAOYSA-N |
正規SMILES |
O=[Ti]=O.O=[Dy]O[Dy]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


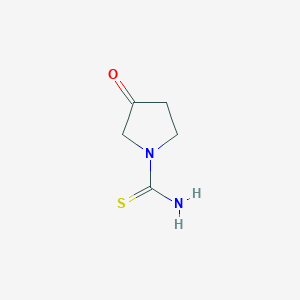
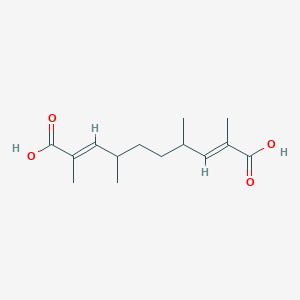

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
